3,5-Dichloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core structure with chlorine substituents at the 3 and 5 positions. This compound belongs to a class of pyrrolo derivatives that have garnered attention in medicinal chemistry due to their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFR) and other therapeutic targets.
The compound is classified under the category of pyrroles and pyridines, which are significant in organic chemistry for their diverse applications in pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it a valuable scaffold in drug design. The synthesis and evaluation of 3,5-dichloro-1H-pyrrolo[2,3-b]pyridine derivatives have been documented in several studies, highlighting their potential as therapeutic agents against various diseases .
The synthesis of 3,5-dichloro-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One prominent approach involves the cyclization of appropriate precursors under specific conditions:
For instance, one method described involves reacting 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine with various aldehydes under acidic conditions to yield derivatives with enhanced biological activity .
The molecular formula for 3,5-dichloro-1H-pyrrolo[2,3-b]pyridine is . The compound features a bicyclic structure where:
3,5-Dichloro-1H-pyrrolo[2,3-b]pyridine can undergo several chemical reactions:
These reactions underline the versatility of this compound in synthetic organic chemistry .
The mechanism of action for compounds like 3,5-dichloro-1H-pyrrolo[2,3-b]pyridine often involves interaction with specific biological targets. For example:
Such mechanisms are critical for understanding how these compounds can be developed into effective therapeutic agents .
Key physical properties of 3,5-dichloro-1H-pyrrolo[2,3-b]pyridine include:
Chemical properties include its reactivity towards electrophiles due to the presence of electron-withdrawing chlorine atoms which facilitate nucleophilic attacks at specific sites on the molecule .
The applications of 3,5-dichloro-1H-pyrrolo[2,3-b]pyridine primarily lie within medicinal chemistry:
The ongoing research into its derivatives continues to unveil potential therapeutic applications across various fields including oncology and regenerative medicine .
The 3,5-dichloro-1H-pyrrolo[2,3-b]pyridine core has emerged as a privileged scaffold due to its versatile hydrogen-bonding capacity and three-dimensional topology, which mimics purine nucleotides while avoiding off-target effects associated with ATP-analogs. Key attributes driving its utility include:
Table 1: Kinase Inhibition Profiles of 3,5-Dichloro-1H-pyrrolo[2,3-b]pyridine Derivatives
Derivative | Target Kinase(s) | IC₅₀ (nM) | Cellular Activity |
---|---|---|---|
TNIK Inhibitor* | TNIK | <1 | IL-2 secretion inhibition |
Compound 4h | FGFR1/FGFR2/FGFR3 | 7/9/25 | 4T1 cell apoptosis induction |
c-Met Inhibitor** | c-Met | 12 | HGF-dependent invasion blockade |
The scaffold’s development traces back to foundational studies on variolin B—a natural pyrrolo[2,3-b]pyridine alkaloid from Antarctic sponges—which exhibited nanomolar antiproliferative activity but poor synthetic accessibility . Early synthetic efforts focused on unsubstituted 7-azaindoles, culminating in FDA-approved drugs like vemurafenib. However, these faced limitations:
The strategic introduction of 3,5-dichloro substitution (ca. 2010–2015) addressed these flaws:
The 3,5-dichloro isomer exhibits distinct advantages over other pyrrolopyridine regioisomers and halogenation patterns:
Solubility: 3,5-Dichloro derivatives show 3.5-fold higher aqueous solubility (0.129 mg/mL) than 4,6-isomers (0.037 mg/mL) due to reduced crystal lattice energy [6].
vs. Non-Halogenated 7-Azaindoles:
Target Selectivity: 3,5-Dichloro substitution eliminates off-target activity against PIM-1 kinase (Ki >10 μM vs. 0.4 μM for non-chlorinated analogue), attributed to steric occlusion of the hydrophobic PIM-1 pocket [9].
vs. Pyrrolo[3,4-c]pyridines:
Table 2: Physicochemical and Target-Engagement Properties of Key Pyrrolopyridine Derivatives
Scaffold | *LogP | Solubility (mg/mL) | Kinase H-Bond Energy (kcal/mol) | Main Therapeutic Application |
---|---|---|---|---|
3,5-Dichloro-1H-pyrrolo[2,3-b]pyridine | 2.61 | 0.129 | –9.2 (c-Met) | Oncology (kinase inhibition) |
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | 3.31 | 0.037 | –7.1 (FGFR1) | Synthetic intermediate |
1H-Pyrrolo[3,4-c]pyridine | 1.81 | 0.069 | N/A | Antidiabetic (GPR119 agonism) |
Non-halogenated 7-azaindole | 1.97 | 0.215 | –8.1 (ALK) | Broad-spectrum kinase inhibition |
*Calculated XLOGP3 values from [4] [6]
The strategic integration of 3,5-dichloro substitution has transformed pyrrolo[2,3-b]pyridine from a metabolic liability to a cornerstone of kinase inhibitor design. Its evolution exemplifies rational scaffold optimization—balancing electronic modulation, target complementarity, and drug-like properties—to address persistent challenges in oncology therapeutics.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7